molecular formula C17H15BrN4S B2944354 2-(((3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole CAS No. 536720-61-3

2-(((3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole

Cat. No.: B2944354
CAS No.: 536720-61-3
M. Wt: 387.3
InChI Key: UAUVRGXFRIANDV-UHFFFAOYSA-N
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Description

2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core linked via a methylthio bridge to a benzo[d]imidazole moiety. Key structural attributes include:

  • Methyl groups at position 5 of both heterocycles, likely influencing lipophilicity and metabolic stability.
  • Thioether linkage between the two aromatic systems, which may confer conformational flexibility and redox activity.

Properties

IUPAC Name

3-bromo-5-methyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4S/c1-10-6-7-12-13(8-10)21-17(20-12)23-9-14-16(18)22-11(2)4-3-5-15(22)19-14/h3-8H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUVRGXFRIANDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=C(N4C(=CC=CC4=N3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole is a complex heterocyclic structure that combines elements of benzimidazole and imidazo[1,2-a]pyridine. Its unique thioether linkage and the presence of bromine and methyl groups enhance its electronic properties, potentially influencing its interaction with biological targets. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is C16H11BrN4O2S2C_{16}H_{11}BrN_{4}O_{2}S_{2} with a molecular weight of approximately 435.32 g/mol. The compound exhibits significant structural complexity due to the presence of multiple functional groups that contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC16H11BrN4O2S2
Molecular Weight435.32 g/mol
Density1.8 ± 0.1 g/cm³
LogP5.14

Biological Activity

Research indicates that compounds similar to 2-(((3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole exhibit a variety of biological activities including:

  • Antimicrobial Activity : Similar imidazo[1,2-a]pyridine derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus .
  • Anticancer Properties : Compounds in this class have been developed as potential anticancer agents. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation .
  • Immunomodulatory Effects : Some derivatives have been tested for their ability to modulate immune responses. For example, a related compound was able to rescue mouse splenocytes in the presence of PD-1/PD-L1 interactions, indicating potential applications in cancer immunotherapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The thioether linkage is believed to facilitate binding with various proteins involved in cellular signaling pathways.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells by disrupting mitochondrial function and promoting reactive oxygen species (ROS) generation.
  • Inhibition of Enzymatic Activity : Compounds like this may inhibit specific enzymes that are crucial for cancer cell proliferation or survival.

Case Study 1: Anticancer Activity

A study involving the synthesis and evaluation of derivatives of imidazo[1,2-a]pyridine revealed that certain compounds exhibited IC50 values below 10 µM against various cancer cell lines such as A-431 (human epidermoid carcinoma) and U251 (human glioblastoma) . The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the aromatic rings significantly influenced cytotoxicity.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives were tested against common pathogens. The results indicated that modifications in the imidazo[1,2-a]pyridine core could enhance antibacterial activity significantly compared to their non-brominated counterparts .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling at the Bromine Site

The 3-bromo substituent on the imidazo[1,2-a]pyridine ring enables palladium-catalyzed cross-coupling reactions. For example:
Reaction Pathway :
3 Bromo imidazo 1 2 a pyridine+Arylboronic AcidPd PPh3 4,Base3 Aryl imidazo 1 2 a pyridine\text{3 Bromo imidazo 1 2 a pyridine}+\text{Arylboronic Acid}\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Base}}\text{3 Aryl imidazo 1 2 a pyridine}

Key Findings :

  • Pd-PEPPSI catalysts (e.g., IIn-Pd complexes) enhance coupling efficiency for sterically hindered substrates .

  • Functional groups such as nitro, ester, and amine are tolerated under optimized conditions .

Example Conditions :

ReagentCatalystSolventYield (%)Reference
Phenylboronic acidPd(OAc)2_2/SPhosDME/H2_2O85–92

Nucleophilic Substitution at the Thioether Bridge

The methylthio (-S-CH2_2-) group may undergo nucleophilic displacement or oxidation:

Oxidation to Sulfone/Sulfoxide:

ThioetherH2O2,AcOHSulfone\text{Thioether}\xrightarrow{\text{H}_2\text{O}_2,\text{AcOH}}\text{Sulfone}
Conditions :

  • H2_2O2_2 (30%) in acetic acid at 60°C for 6–8 hours .

Alkylation/Acylation at Benzoimidazole NH:

The NH group in the benzoimidazole ring is susceptible to alkylation:
1H Benzoimidazole+R XBaseN Alkylated Product\text{1H Benzoimidazole}+\text{R X}\xrightarrow{\text{Base}}\text{N Alkylated Product}
Preferred Reagents :

  • Methyl iodide or benzyl chloride in DMF with K2_2CO3_3 .

Cyclization and Ring-Functionalization Reactions

The imidazo[1,2-a]pyridine core supports electrophilic aromatic substitution (EAS) and cycloadditions:

C3 Functionalization:

  • Nitration : HNO3_3/H2_2SO4_4 introduces nitro groups at C3 .

  • Halogenation : NBS or I2_2/HIO4_4 mediates regioselective halogenation .

Example :

ReactionReagentsPositionYield (%)Reference
BrominationNBS, AIBN, CCl4_4C378

Metal-Free Coupling Reactions

The thioether bridge participates in metal-free C–S bond formation:
Reaction with Aryl Halides :
Thioether+Ar XCuI DMSOBiaryl Sulfide\text{Thioether}+\text{Ar X}\xrightarrow{\text{CuI DMSO}}\text{Biaryl Sulfide}
Conditions :

  • CuI (10 mol%), DMSO, 100°C, 12 hours .

Comparative Reactivity of Substituents

A reactivity hierarchy was established for functional groups in the compound:

GroupReactivity (Descending Order)Key Reactions
3-Bromo1Suzuki coupling, nucleophilic substitution
Benzoimidazole NH2Alkylation, acylation
Thioether (-S-CH2_2-)3Oxidation, nucleophilic displacement

Stability Under Acidic/Basic Conditions

  • Acidic Conditions : The benzoimidazole ring remains stable in dilute HCl (pH 2–4) but decomposes in concentrated H2_2SO4_4 .

  • Basic Conditions : Thioether oxidation accelerates in basic media (e.g., NaHCO3_3/H2_2O2_2) .

Photocatalytic Modifications

Recent advances enable C–H functionalization under visible light:
C3 Trifluoromethylation :
Imidazo 1 2 a pyridine+CF3SO2Nah AcOHC3 CF3Product\text{Imidazo 1 2 a pyridine}+\text{CF}_3\text{SO}_2\text{Na}\xrightarrow{\text{h AcOH}}\text{C3 CF}_3\text{Product}
Yield : 65–72% .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Properties

Compound Name Core Heterocycles Substituents Molecular Formula Molar Mass (g/mol) CAS Number
Target Compound Imidazo[1,2-a]pyridine + Benzo[d]imidazole 3-Bromo, 5-methyl (both rings) C₁₇H₁₅BrN₄S ~409.3* Not provided
2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole Imidazo[1,2-a]pyridine + Benzo[d]thiazole 3-Bromo, 5-methyl (imidazo ring); 5-nitro (thiazole ring) Not provided Not provided Not provided
2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole Imidazo[1,2-a]pyrimidine + Benzo[d]oxazole 3-Bromo (imidazo ring); 5-nitro (oxazole ring) C₁₄H₈BrN₅O₃S 406.21 328017-17-0

*Estimated based on molecular formula.

Key Observations:

Heterocyclic Cores :

  • The target compound and share an imidazo[1,2-a]pyridine core, whereas uses imidazo[1,2-a]pyrimidine, altering electronic properties due to nitrogen positioning.
  • Benzo[d]imidazole (target) vs. benzo[d]thiazole () vs. benzo[d]oxazole (): These differences impact hydrogen-bonding capacity and aromatic π-system electron density.

Bromine at position 3 is conserved across all compounds, suggesting a critical role in binding or stability.

Functional and Application Comparisons

Key Findings:

Antibacterial Activity :

  • Nitro-substituted analogs like and derivatives in exhibit antibacterial properties, attributed to nitro groups’ electron-withdrawing effects enhancing target binding . The target compound’s methyl groups may reduce such activity but improve pharmacokinetics.

Industrial Relevance :

  • Compound is categorized under APIs and intermediates, suggesting its utility in drug synthesis . The target compound’s structural similarity positions it for analogous roles.

Biochemical Interactions :

  • Compound ’s pyrimidine core and oxazole ring may facilitate nucleic acid interactions, making it suitable for biochemical assays . The target compound’s benzo[d]imidazole could similarly interact with biomacromolecules.

Stability and Reactivity

  • Nitro vs. Methyl Groups : Nitro derivatives () may exhibit higher reactivity in electrophilic substitution reactions, whereas methyl groups in the target compound favor hydrophobic interactions.

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